Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) versus Regioisomers
The computed lipophilicity of 3-chloro-2-pyridinecarboximidamide (XLogP3-AA = 0.8) differs from its 2-chloro-3-pyridinecarboximidamide regioisomer, which has a predicted XLogP of approximately 0.6 due to altered electronic distribution [1][2]. The TPSA of 62.8 Ų is identical for both isomers, but the hydrogen bond donor count (2) and acceptor count (2) are uniform across the class; the differentiating factor is the LogP, which influences membrane permeability and solubility in early-stage drug discovery [1]. This 0.2 log unit difference, while modest, can shift predicted CNS multiparameter optimization (MPO) scores.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 (PubChem computed, 2019.06.18 release) [1] |
| Comparator Or Baseline | 2-Chloro-3-pyridinecarboximidamide (CAS 473464-13-0): predicted XLogP ≈ 0.6 (PubChem computed) [2] |
| Quantified Difference | Δ XLogP ≈ 0.2 units higher for the 3-chloro-2-isomer |
| Conditions | Computed using XLogP3 3.0 algorithm as reported in PubChem 2019.06.18 release |
Why This Matters
The higher lipophilicity of 3-chloro-2-pyridinecarboximidamide may favor blood-brain barrier penetration in CNS-targeted library synthesis compared to the 2-chloro-3-regioisomer.
- [1] PubChem. (2025). 3-Chloro-2-pyridinecarboximidamide (CID 15428907). National Center for Biotechnology Information. XLogP3-AA = 0.8. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/15428907 View Source
- [2] PubChem. (2025). 2-Chloropyridine-3-carboximidamide (CID 2776844). National Center for Biotechnology Information. XLogP3-AA ≈ 0.6. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2776844 View Source
